molecular formula C14H14N2O3 B11857382 8-cyclopropyl-4-ethoxy-1,7-Naphthyridine-2-carboxylic acid CAS No. 921761-02-6

8-cyclopropyl-4-ethoxy-1,7-Naphthyridine-2-carboxylic acid

Cat. No.: B11857382
CAS No.: 921761-02-6
M. Wt: 258.27 g/mol
InChI Key: LUFDJEYVIHTSRD-UHFFFAOYSA-N
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Description

8-cyclopropyl-4-ethoxy-1,7-Naphthyridine-2-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethoxy group, and a carboxylic acid group attached to the naphthyridine core. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclopropyl-4-ethoxy-1,7-Naphthyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach includes the Friedländer synthesis, which uses green strategies and metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

8-cyclopropyl-4-ethoxy-1,7-Naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-cyclopropyl-4-ethoxy-1,7-Naphthyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-cyclopropyl-4-ethoxy-1,7-Naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes, leading to the disruption of essential bacterial processes. The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-cyclopropyl-4-ethoxy-1,7-Naphthyridine-2-carboxylic acid stands out due to its specific substituents, which confer unique chemical and biological properties.

Properties

CAS No.

921761-02-6

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

8-cyclopropyl-4-ethoxy-1,7-naphthyridine-2-carboxylic acid

InChI

InChI=1S/C14H14N2O3/c1-2-19-11-7-10(14(17)18)16-13-9(11)5-6-15-12(13)8-3-4-8/h5-8H,2-4H2,1H3,(H,17,18)

InChI Key

LUFDJEYVIHTSRD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC2=C1C=CN=C2C3CC3)C(=O)O

Origin of Product

United States

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